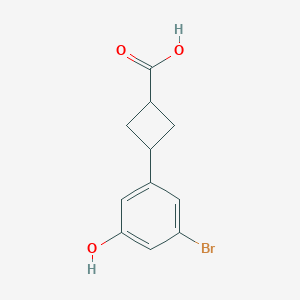

3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid

Description

3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a brominated hydroxyphenyl substituent. The cyclobutane ring introduces significant conformational rigidity, while the bromine atom (electron-withdrawing, bulky) and phenolic hydroxyl group (hydrogen-bond donor) contribute to distinct electronic and steric properties.

Properties

IUPAC Name |

3-(3-bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-9-3-7(4-10(13)5-9)6-1-8(2-6)11(14)15/h3-6,8,13H,1-2H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMIUDNYUQFSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C2=CC(=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Chemical Reactions Analysis

3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid has various scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group on the phenyl ring play a crucial role in its binding affinity and specificity towards target proteins or enzymes. The cyclobutane ring and carboxylic acid functional group contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

Structural and Functional Group Variations

The target compound is compared to structurally related cyclobutane carboxylic acids, focusing on substituent effects:

Key Compounds Analyzed :

- 3-(Hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 1015856-00-4): Features a hydroxymethyl (-CH2OH) group, enhancing polarity and hydrogen-bonding capacity .

- 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid : Contains electron-withdrawing fluorine atoms and a methyl group, increasing acidity and metabolic stability .

- 1-(3,3,3-Trifluoropropyl)cyclobutane-1-carboxylic acid : A trifluoropropyl substituent imparts lipophilicity and resistance to oxidative metabolism .

- E7/Z7 cyclobutane amino acids: Rigid cyclobutane derivatives used in peptide stapling to stabilize α-helical structures .

Physicochemical Properties

| Compound Name | Substituents | Molecular Weight | Acidity (Carboxylic Acid pKa) | Solubility |

|---|---|---|---|---|

| 3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid | Bromo-hydroxyphenyl | ~270 | ~4.5 (estimated) | Moderate (polar solvents) |

| 3-(Hydroxymethyl)cyclobutane-1-carboxylic acid | Hydroxymethyl | ~128 | ~4.7 | High (aqueous) |

| 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid | Difluoro-methyl | ~150 | ~3.8 | Low (organic) |

| 1-(3,3,3-Trifluoropropyl)cyclobutane-1-carboxylic acid | Trifluoropropyl | ~196 | ~3.5 | Low (organic) |

- Acidity: Fluorinated derivatives exhibit lower pKa values due to fluorine’s electronegativity, enhancing deprotonation . The target compound’s phenolic hydroxyl (pKa ~10) may ionize at physiological pH, improving aqueous solubility.

- Solubility: Hydroxymethyl and phenolic groups increase polarity, while fluorine or bromine reduces solubility in water .

Research Findings and Industrial Relevance

- Peptide Stapling: Cyclobutane-based amino acids (E7/Z7) demonstrate superior helix stabilization compared to non-rigid analogs, highlighting the scaffold’s utility in biologics .

- Drug Discovery : Fluorinated cyclobutane derivatives are prioritized in kinase inhibitor development due to their bioavailability and target affinity .

- Synthetic Versatility : The target compound’s bromine and hydroxyl groups offer orthogonal reactivity for modular synthesis, as seen in analogs like EN300-25101726 () .

Biological Activity

3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom, a hydroxyl group, and a cyclobutane ring, which contribute to its unique reactivity and binding properties. The molecular formula is , with a molecular weight of approximately 293.1 g/mol.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The hydroxyl group can engage in hydrogen bonding, while the bromine atom enhances lipophilicity, potentially improving membrane permeability. The cyclobutane ring provides structural rigidity, influencing the compound's conformation and reactivity towards target proteins or enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators. The presence of the hydroxyl group is believed to enhance its interaction with cellular targets involved in cancer progression .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the efficacy of this compound against cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell lines. This suggests a promising therapeutic index for further development .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 18 |

Animal Models

In vivo studies using murine models have demonstrated that administration of the compound led to reduced tumor growth compared to control groups. Histological analyses revealed decreased proliferation markers and increased apoptosis within tumor tissues, indicating effective targeting of cancerous cells .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid and 3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid, this compound exhibited superior biological activity. The presence of the hydroxyl group appears to enhance its binding affinity and biological effects due to increased hydrogen bonding capabilities.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | High |

| 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid | Moderate | Moderate |

| 3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.